3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWCNJZKCFQJKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data for 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine

Executive Summary

The compound 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine (CAS: 58589-69-8) represents a privileged scaffold in medicinal chemistry, combining a biaryl pyrazole core with a furan moiety.[1][2] This specific substitution pattern is critical for applications in kinase inhibition (e.g., p38 MAPK pathways) and antimicrobial research.

This technical guide provides a rigorous spectroscopic blueprint for researchers. Unlike generic databases, this document synthesizes structural logic with experimental protocols, ensuring that the user can distinguish this specific regioisomer (5-amino) from its potential synthetic byproducts (3-amino isomers).

Part 1: Structural Context & Synthetic Pathway[3]

To understand the spectroscopic data, one must understand the origin of the molecule. The synthesis typically involves the regioselective condensation of 3-(furan-2-yl)-3-oxopropanenitrile with phenylhydrazine .

Critical Quality Attribute (CQA): The reaction favors the formation of the 5-amino isomer due to the nucleophilic attack of the hydrazine terminal nitrogen on the more electrophilic ketone carbonyl of the

Figure 1: Synthetic pathway highlighting the regioselective cyclization logic. The 5-amino isomer is thermodynamically favored.

Part 2: Spectroscopic Blueprint

The following data represents the consensus spectroscopic signature for high-purity (>98%) material.

High-Resolution Mass Spectrometry (HRMS)

-

Formula:

-

Molecular Weight:

-

Ionization Mode: ESI (+)

-

Diagnostic Ion:

Infrared Spectroscopy (FT-IR)

-

Medium: KBr Pellet or ATR

-

Key Absorptions:

-

:

-

:

- : Aromatic ring skeletal vibrations.

-

:

-

:

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

(Preferred for

Table 1:

| Position | Multiplicity | Integration | Assignment Logic | |

| Furan-H5 | dd | 1H | Most deshielded furan proton ( | |

| Phenyl (o/m) | m | 4H | Overlapping signals from phenyl ring. | |

| Phenyl (p) | t | 1H | Para-position proton.[3] | |

| Furan-H3 | d | 1H | ||

| Furan-H4 | dd | 1H | ||

| Pyrazole-H4 | s | 1H | Diagnostic Singlet. Confirms cyclization. | |

| Amine ( | br s | 2H | Exchangeable with |

Table 2:

| Carbon Type | Assignment | |

| Imine/Quaternary | C3 (Pyrazole) & Furan C2 | |

| Amine-bearing | C5 (Pyrazole-NH2) | |

| Phenyl Ipso | N-Phenyl C1 | |

| Aromatic CH | Phenyl Carbons | |

| Furan CH | Furan C5, C3, C4 | |

| Pyrazole CH | C4 (Pyrazole) - Highly shielded due to enamine character. |

Part 3: Structural Validation Logic

To prove the structure is the 5-amino isomer and not the 3-amino isomer, you must rely on the NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC correlations.

-

The Regio-Problem: Phenylhydrazine can theoretically attack the nitrile group first, leading to the 3-amino isomer.

-

The Solution: In the 5-amino isomer (target), the Phenyl ring is on N1, and the Amine is on C5. There is a spatial proximity between the Phenyl ortho-protons and the Amine protons (or C5).

-

Diagnostic Check:

-

HMBC: Look for a correlation between the Pyrazole-H4 singlet and the Furan quaternary carbon. This confirms the Furan is at position 3.

-

NOESY: Strong NOE between Phenyl-ortho protons and the

protons confirms they are adjacent (N1 and C5).

-

Figure 2: Logical flowchart for structural validation using NMR data.

Part 4: Analytical Protocols

Protocol A: Sample Preparation for NMR

-

Weigh 5-10 mg of the solid compound into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D). Note: -

Sonicate for 30 seconds to ensure complete dissolution.

-

Filter through a cotton plug if any turbidity remains.

Protocol B: Melting Point Determination

-

Expected Range:

(Dependent on crystal form/solvate). -

Method: Capillary tube, heating rate

after -

Note: Aminopyrazoles can exhibit polymorphism. A sharp melting point indicates high purity; a broad range (

) suggests solvent inclusion or regio-isomeric impurities.

References

-

El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518. Link

-

Maggio, B., et al. (2008). Synthesis and antiproliferative activity of novel 1-phenyl-1H-pyrazol-5-amine derivatives. European Journal of Medicinal Chemistry. (Cited for general spectroscopic shifts of the 1-phenyl-5-amino scaffold). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352116, 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine. Link

-

Sigma-Aldrich. (n.d.). 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine Product Page. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 58589-69-8|3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 3. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions [mdpi.com]

1H NMR and 13C NMR of 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational pillar. Among these, molecules integrating multiple distinct heterocyclic systems are of paramount interest due to their unique electronic properties and diverse biological activities. 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine is one such molecule, incorporating furan, pyrazole, and phenyl moieties. The unequivocal structural elucidation of such complex organic molecules is non-negotiable, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose.

This technical guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine. Moving beyond a mere presentation of data, this document explains the causal relationships between the molecule's structure and its spectral features, outlines a robust experimental protocol, and offers field-proven insights into spectral interpretation, thereby upholding the principles of scientific integrity and expertise.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a systematic numbering scheme for the molecule is essential. The structure and IUPAC-consistent numbering are presented below:

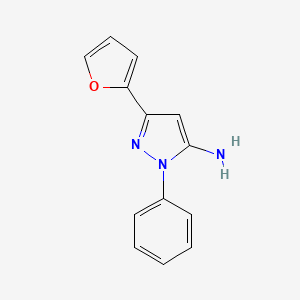

Figure 1: Chemical Structure of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine

Part 1: Experimental Protocol for NMR Data Acquisition

The quality and reproducibility of NMR data are directly dependent on a meticulously executed experimental protocol. The following section details a self-validating methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it readily solubilizes the compound and its residual water peak does not obscure key signals. Furthermore, the amine (NH₂) protons are less prone to rapid exchange in DMSO-d₆ compared to CDCl₃, allowing for their observation.[1][2]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.

-

Cap the NMR tube and vortex gently until the sample is completely dissolved.

-

-

Spectrometer Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.

-

-

¹H NMR Spectrum Acquisition:

-

Experiment: Standard one-dimensional proton experiment.

-

Pulse Angle: 30-45° to balance signal intensity and relaxation time.

-

Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Spectrum Acquisition:

-

Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

-

Spectral Width: ~200-220 ppm (from -10 to 210 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Experimental Workflow Diagram

Caption: Workflow for NMR Sample Preparation, Acquisition, and Processing.

Part 2: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through its three core components: chemical shift (δ), signal integration, and splitting patterns (multiplicity).[3]

Causality and Signal Assignment

The electronic environment of each proton dictates its chemical shift. Electronegative atoms (O, N) and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value). The electron-donating amino group (-NH₂) tends to shield adjacent protons, shifting them upfield.

-

Amine Protons (5-NH₂): These protons typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this signal is expected to be observable and would disappear upon the addition of D₂O due to proton-deuterium exchange.

-

Phenyl Protons (H-2'' to H-6''): The five protons on the N-phenyl ring will resonate in the aromatic region. Due to the free rotation around the C-N bond, they will appear as complex multiplets resulting from ortho, meta, and para couplings.

-

Pyrazole Proton (H-4): This proton is unique as it has no adjacent proton neighbors, and thus appears as a sharp singlet. Its position is influenced by the adjacent C-NH₂ and C-(furan) groups. Based on similar 5-aminopyrazole structures, it is expected to be significantly shielded compared to other aromatic protons.[4][5]

-

Furan Protons (H-3', H-4', H-5'): These three protons form a coupled system. H-5' is adjacent to the electronegative oxygen atom and is typically the most downfield of the furan protons.[6][7][8] The coupling constants between them (J-values) are characteristic of the furan ring system.[9]

Predicted ¹H NMR Data Summary

The following table summarizes the expected signals for 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine in DMSO-d₆.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| 5-NH₂ | 5.5 - 6.5 | Broad Singlet | 2H | - |

| H-4 | 5.9 - 6.2 | Singlet | 1H | - |

| H-4' | 6.5 - 6.7 | Doublet of Doublets (dd) | 1H | J₃'₄' ≈ 3.4, J₄'₅' ≈ 1.8 |

| H-3' | 6.7 - 6.9 | Doublet of Doublets (dd) | 1H | J₃'₄' ≈ 3.4, J₃'₅' ≈ 0.8 |

| H-4'' (para) | 7.2 - 7.4 | Triplet (t) | 1H | J ≈ 7.4 |

| H-3''/H-5'' (meta) | 7.4 - 7.6 | Triplet (t) | 2H | J ≈ 7.8 |

| H-5' | 7.6 - 7.8 | Doublet of Doublets (dd) | 1H | J₄'₅' ≈ 1.8, J₃'₅' ≈ 0.8 |

| H-2''/H-6'' (ortho) | 7.7 - 7.9 | Doublet (d) | 2H | J ≈ 7.8 |

Part 3: Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Causality and Signal Assignment

The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.

-

Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of these carbons are strongly influenced by the two nitrogen atoms and the substituents. C-5, bonded to the electron-donating NH₂ group, will be significantly shielded relative to C-3. C-4, the only CH carbon in the ring, will be the most upfield of the three.[10][11][12]

-

Furan Carbons (C-2' to C-5'): The carbons adjacent to the oxygen (C-2' and C-5') are deshielded and appear further downfield.[7]

-

Phenyl Carbons (C-1'' to C-6''): Six distinct signals are expected in the aromatic region. The ipso-carbon (C-1''), directly attached to the pyrazole nitrogen, will have a characteristic shift around 138-140 ppm.

Predicted ¹³C NMR Data Summary

The following table summarizes the expected signals for 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine in DMSO-d₆.

| Signal Assignment | Predicted δ (ppm) |

| C-4 | 92 - 96 |

| C-4' | 106 - 109 |

| C-3' | 111 - 113 |

| C-2''/C-6'' | 118 - 121 |

| C-4'' | 125 - 127 |

| C-3''/C-5'' | 128 - 130 |

| C-1'' | 138 - 140 |

| C-5' | 142 - 144 |

| C-5 | 144 - 146 |

| C-3 | 147 - 149 |

| C-2' | 149 - 151 |

Structure Confirmation Logic

For unambiguous confirmation, advanced 2D NMR experiments are invaluable.

Caption: Logic diagram for structure confirmation using 2D NMR.

-

COSY (Correlation Spectroscopy): Would confirm the H-3'/H-4'/H-5' spin system in the furan ring and the coupled protons within the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Would directly link each proton signal to the carbon to which it is attached (e.g., H-4 to C-4).

-

HMBC (Heteronuclear Multiple Bond Correlation): Is critical for piecing the fragments together. It would show correlations between protons and carbons that are 2-3 bonds away, for instance, between the pyrazole H-4 and carbons C-3, C-5, and C-2' of the furan ring, unequivocally confirming the connectivity of the heterocyclic systems.

Conclusion

The structural characterization of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine is readily achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. The distinct electronic nature of the furan, pyrazole, and phenyl rings gives rise to a well-resolved and highly informative set of spectra. The singlet of the pyrazole H-4 proton, the characteristic splitting pattern of the furan protons, and the upfield shift of the amine-bearing C-5 carbon are key identifying features. By following a robust experimental protocol and leveraging the predictive power of chemical shift theory, researchers can confidently confirm the identity and purity of this valuable heterocyclic compound. For absolute assignment, the use of 2D correlation experiments like HSQC and HMBC is strongly recommended.

References

-

Taylor & Francis Online. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. [Link]

-

MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

-

Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. [Link]

-

Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

-

PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

PMC. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. [Link]

-

Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

ResearchGate. (2005). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

Magnetic Resonance in Chemistry. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Canadian Science Publishing. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

-

Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. [Link]

-

ResearchGate. (2026). Furan-based 1H-pyrazole-3,5-diamine: regioselective synthesis of new mono- and bis(pyrazolo[1,5-a]pyrimidines), DFT-based NMR prediction, antibacterial Screening, and SAR study. [Link]

-

OpenOChem Learn. (n.d.). Interpreting HNMR. [Link]

-

Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

MDPI. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

-

PMC. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

-

ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

PubChemLite. (n.d.). 3-(furan-2-yl)-1-methyl-1h-pyrazol-5-amine. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

ResearchGate. (2025). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

-

RSC Publishing. (n.d.). Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. connectjournals.com [connectjournals.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

Technical Whitepaper: 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine

The following technical guide is structured to serve as a comprehensive reference for researchers utilizing 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine (CAS 58589-69-8). It moves beyond basic data to explore synthetic optimization, chemical reactivity, and therapeutic potential.[1]

Physicochemical Profile, Synthetic Architectures, and Therapeutic Utility

Executive Summary

3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine (CAS 58589-69-8 ) is a pharmacophore-rich heterocyclic scaffold characterized by a central pyrazole ring substituted with a lipophilic phenyl group, an electron-rich furan moiety, and a reactive primary amine.[2][3]

Unlike inert end-products, this compound functions primarily as a versatile high-value intermediate . Its structural logic allows for divergent synthesis: the 5-amino group serves as a nucleophilic handle for amide/sulfonamide formation, while the C4 position remains open for electrophilic substitution or cyclization to form fused systems like pyrazolo[1,5-a]pyrimidines. In drug discovery, this scaffold is frequently interrogated for kinase inhibition , A2A receptor antagonism , and anti-inflammatory activity.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 58589-69-8 |

| IUPAC Name | 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine |

| Molecular Formula | C₁₃H₁₁N₃O |

| Molecular Weight | 225.25 g/mol |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol (hot); Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Conjugate acid of amine); Pyrazole N2 is weakly basic |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 3 Acceptors (N, O) |

Structural Analysis[6][8][9][12][13]

-

Furan Ring (C3): Provides electron density and potential for π-stacking interactions in protein binding pockets. It is a bioisostere for phenyl or thiophene rings.

-

Phenyl Ring (N1): Anchors the molecule in hydrophobic regions of target receptors.

-

Amino Group (C5): The primary synthetic handle. It acts as a hydrogen bond donor in ligand-receptor interactions.

Synthetic Architectures

The synthesis of CAS 58589-69-8 relies on the regioselective condensation of

Optimized Synthesis Protocol

Reaction: Condensation of 3-(furan-2-yl)-3-oxopropanenitrile (2-furoylacetonitrile) with phenylhydrazine.

Methodology: While classical methods utilize ethanol reflux (yields ~50-60%), modern optimization utilizes solvent-free thermal condensation or high-boiling solvents to drive the reaction to completion and favor the 5-amino tautomer over the 5-imino form.

Step-by-Step Protocol (High-Yield Variant)

-

Reagents:

-

3-(Furan-2-yl)-3-oxopropanenitrile (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Catalyst: Glacial acetic acid (catalytic amount) or piperidine (if basic catalysis is preferred).

-

-

Procedure:

-

Mix reagents in a round-bottom flask.

-

Heat to 120–130°C for 1–2 hours (neat or in minimal toluene/xylene).

-

Monitor via TLC (Hexane:EtOAc 7:3). The starting nitrile will disappear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Triturate the resulting solid with cold ethanol or diethyl ether to remove unreacted hydrazine.

-

Purification: Recrystallize from Ethanol/DMF mixtures to obtain yellow needles.

-

-

Yield: >90% purity is achievable with this method.[4]

Synthetic Pathway Diagram

The following diagram illustrates the formation of the core scaffold and its divergent applications.

Caption: Synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine and downstream derivatization pathways.

Medicinal Chemistry & Applications

Drug Discovery Targets

This scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types with high affinity.

-

Kinase Inhibition (ATP-Competitive):

-

The 5-amino-pyrazole motif mimics the adenine ring of ATP.

-

Derivatives (often amides or ureas at the N5 position) form hydrogen bonds with the "hinge region" of kinases (e.g., CDK2, VEGFR, EGFR).

-

Mechanism:[5][6][7][8] The furan ring occupies the hydrophobic back-pocket, while the phenyl group controls solubility and steric fit.

-

-

Adenosine Receptor Antagonists (A2A/A3):

-

Furan-substituted pyrazolo-derivatives are potent antagonists of adenosine receptors, relevant in Parkinson’s disease and cancer immunotherapy.

-

The planar structure allows intercalation into the GPCR binding site.

-

-

Agrochemicals (Fungicides/Herbicides):

-

Amide derivatives of CAS 58589-69-8 have demonstrated efficacy against phytopathogenic fungi (e.g., Sclerotinia sclerotiorum) and weeds (Digitaria sanguinalis).

-

Structure-Activity Relationship (SAR) Logic

When modifying this core for optimization:

-

N1-Phenyl: Substitution here (e.g., 4-F, 4-OMe) tunes metabolic stability and lipophilicity.

-

C3-Furan: Can be replaced with Thiophene or Pyridine to alter electronic properties without changing steric bulk significantly.

-

C5-Amine: The critical vector for diversity. Converting this to a urea (-NH-CO-NH-R) often increases potency by adding H-bond donors/acceptors.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or furan ring.

References

-

Optimized Synthesis of Furan-Pyrazole Amines

-

Title: Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives.[4]

- Source:Chemical Research in Chinese Universities (via rhhz.net)

- Context: Describes the high-yield thermal synthesis (130°C)

-

-

Pyrazoles in Drug Discovery

-

Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.[9]

- Source:Future Medicinal Chemistry / PubMed

- Context: Reviews the broad biological profile of pyrazole-amines, including kinase and GPCR activity.

-

-

Fused Heterocycle Synthesis

-

Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[8]

- Source:Beilstein Journal of Organic Chemistry

- Context: Details the mechanism of cyclizing 5-aminopyrazoles into complex drug scaffolds.

-

-

Biological Screening of Pyrazole Deriv

- Title: Anticancer activity of novel 3-(furan-2-yl)pyrazolyl hybrid chalcones.

- Source:Archiv der Pharmazie (ResearchG

- Context: Demonstrates the utility of the furan-pyrazole motif in oncology.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 58589-69-8|3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 3. research.unipd.it [research.unipd.it]

- 4. html.rhhz.net [html.rhhz.net]

- 5. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Furan-Containing Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical characteristics of furan-containing pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document delves into their synthesis, structural features, spectroscopic properties, and chemical reactivity, offering insights for the design and development of novel molecules.

Introduction: The Significance of Furan-Pyrazole Hybrids

Furan and pyrazole rings are prominent scaffolds in a vast array of biologically active compounds.[1][2] The furan ring, an electron-rich aromatic heterocycle, is a key component in numerous natural products and pharmaceuticals.[3] The pyrazole moiety, another aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][4] The combination of these two pharmacophores into a single molecular entity often leads to synergistic or novel biological activities, making furan-containing pyrazoles a fertile ground for drug discovery.[5]

Synthesis of Furan-Containing Pyrazoles

The construction of the furan-containing pyrazole core can be achieved through several synthetic strategies, primarily involving the formation of the pyrazole ring from a furan-containing precursor. A common and effective method is the Claisen-Schmidt condensation followed by cyclization with a hydrazine derivative.[6][7]

General Synthetic Protocol: From Furan Chalcones

A widely employed synthetic route involves the base-catalyzed Claisen-Schmidt condensation of a furan-2-carbaldehyde with an appropriate acetophenone to yield a furan-containing chalcone. This intermediate is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol or acetic acid to afford the desired pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.[5]

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazole

Step 1: Synthesis of (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one (Furan Chalcone)

-

To a stirred solution of furan-2-carbaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL), a 10% aqueous solution of sodium hydroxide (10 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred for 4-6 hours, during which a precipitate may form.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure furan chalcone.

Step 2: Synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazole

-

A mixture of the furan chalcone (5 mmol) and phenylhydrazine (5.5 mmol) in glacial acetic acid (20 mL) is refluxed for 8-10 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and then with a dilute sodium bicarbonate solution.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 3-(furan-2-yl)-1-phenyl-1H-pyrazole.

Physicochemical Characteristics

The physical and chemical properties of furan-containing pyrazoles are influenced by the substitution pattern on both heterocyclic rings.

Physical Properties

| Property | Typical Range/Value | Notes |

| Melting Point (°C) | 70 - 270 | Highly dependent on substitution and intermolecular forces such as hydrogen bonding.[3][8] |

| Solubility | Generally soluble in organic solvents (ethanol, methanol, acetone); sparingly soluble in water. | Solubility can be modulated by introducing polar or ionizable functional groups.[9][10] |

| pKa | ~2.5 (for the pyrazole NH proton) | The basicity of the pyrazole ring is influenced by substituents on both rings.[10] |

| Dipole Moment (D) | 1.5 - 3.0 | The direction and magnitude of the dipole moment are sensitive to the relative orientation of the furan and pyrazole rings and the nature of substituents.[11][12] |

Structural Characteristics and X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of furan-containing pyrazoles in the solid state. The relative orientation of the furan and pyrazole rings is a key structural feature. In many derivatives, the two rings are not coplanar, with a dihedral angle that can vary depending on the steric hindrance and electronic interactions of the substituents.

Key structural parameters include:

-

Bond Lengths and Angles: These are generally within the expected ranges for aromatic furan and pyrazole rings.

-

Intermolecular Interactions: Hydrogen bonding (if an NH group is present in the pyrazole ring) and π-π stacking interactions often play a crucial role in the crystal packing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of furan-containing pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton chemical shifts are characteristic of the electronic environment within the molecule.

-

Furan Protons: Typically resonate in the range of δ 6.0-7.5 ppm.

-

Pyrazole Protons: The C4-H of the pyrazole ring usually appears as a singlet around δ 6.5-8.0 ppm. The chemical shift of the N-H proton (if present) is highly variable and can be observed over a wide range (δ 8.0-14.0 ppm).

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (pyrazole) | 3100 - 3500 (broad) |

| C=N stretch (pyrazole) | 1550 - 1620 |

| C=C stretch (aromatic) | 1400 - 1600 |

| C-O-C stretch (furan) | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The fragmentation of furan-containing pyrazoles often involves cleavage of the bond linking the two rings and characteristic fragmentation of the individual heterocyclic systems.[15][16] Common fragmentation pathways include the loss of small molecules like HCN, CO, and radicals corresponding to the substituents.[17]

Chemical Reactivity

The chemical reactivity of furan-containing pyrazoles is a composite of the reactivities of the individual furan and pyrazole rings, with each ring influencing the other.

Electrophilic Aromatic Substitution

Both furan and pyrazole rings are susceptible to electrophilic attack. The furan ring is generally more reactive towards electrophiles than benzene.[18] Electrophilic substitution on the furan ring typically occurs at the C5 position (if the C2 position is substituted with the pyrazole ring).[19] The pyrazole ring is also aromatic and undergoes electrophilic substitution, primarily at the C4 position.[20]

Nitration: Nitration can be achieved using nitrating agents like nitric acid in acetic anhydride or sulfuric acid.[21][22][23] The conditions need to be carefully controlled to avoid polymerization or degradation, especially of the acid-sensitive furan ring.[24]

Diagram: Electrophilic Substitution Sites

Caption: Preferential sites for electrophilic attack on a furan-pyrazole system.

Cycloaddition Reactions

The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures.[25][26] The reactivity of the furan diene is influenced by the electronic nature of the pyrazole substituent. An electron-withdrawing pyrazole ring can decrease the reactivity of the furan in normal electron-demand Diels-Alder reactions.[27]

Ring-Opening Reactions

The furan ring is susceptible to acid-catalyzed ring-opening reactions, which can be a useful synthetic transformation but also a potential degradation pathway.[28][29][30][31][32] The stability of the furan ring in these hybrid molecules is a critical consideration, especially under acidic conditions used in some synthetic steps or biological assays.

Conclusion

Furan-containing pyrazoles are a fascinating and important class of heterocyclic compounds with a rich chemical landscape and significant potential in drug discovery and materials science. A thorough understanding of their synthesis, physicochemical properties, and reactivity is crucial for the rational design of new molecules with desired characteristics. This guide provides a foundational understanding of these core aspects, serving as a valuable resource for researchers in the field.

References

- Bhandarkar, S.E. (2014). Synthesis and Characterization of 3-(1-hydroxy naphthalene- 2-yl)-5-(furan-2-yl)-1-substituted pyrazolines. Oriental Journal of Chemistry, 30(1), 361-363.

- Lien, E. J., & Kumler, W. D. (1972). The direction of the dipole moments of furan, thiophen, and pyrrole: A controversial question. Journal of Pharmaceutical Sciences, 61(8), 1241-1243.

- Padwa, A., Ginn, J. D., & Rashatasakhon, P. (2003). Hetero-Diels–Alder and Ring-Opening Reactions of Furans Applied to the Synthesis of Functionalized Heterocycles. The Journal of Organic Chemistry, 68(6), 2424-2433.

- López-Linares, F., et al. (2019). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 9(1), 179-190.

- López-Linares, F., et al. (2019). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings: An Experimental and Theoretical S. The Royal Society of Chemistry.

- Helmy, M. A., et al. (2021). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(3), e2100381.

- Szafran, M., & Wiśniewski, K. (2001). dipole moment and polarizability of furan and. Journal of Molecular Structure: THEOCHEM, 541(1-3), 29-36.

- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(2), 56-64.

- BenchChem. (2025). Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis.

- Hassan, A. Y., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6629.

- Helmy, M. A., et al. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(3), e2100381.

- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.

- Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry A, 121(3), 643-650.

- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles.

- Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.

- Alkorta, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4583.

- Hughes, G. O., & Sharp, J. T. (1965). Process of nitrating furan derivatives.

- Ahmed, A., et al. (2023). N(H)…N distances (Å) and calculated dipole moments (D) for pzH and...

- Wang, Y., et al. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(1), 105.

- Baklanov, M. Y., et al. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 21, 234-243.

- Kerscher, M., & Schieberle, P. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(1), 224-229.

- PubChemLite. 3-(furan-2-yl)-1-methyl-1h-pyrazole-4-carboxylic acid.

- Fernández, G.

- Guidotti, M., et al. (2017). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 7(57), 35849-35858.

- Malpani, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents.

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Wouters, J., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.

- Kumar, A., et al. (2020). Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. ACS Chemical Neuroscience, 11(15), 2321-2331.

- ChemHelpASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube.

- Research and Reviews. (2024).

- A Review on Pyrazole chemical entity and Biological Activity. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(9), 2456-2221.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018).

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(9), 46924.

- Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals.

- Electrophilic Reactions of Furan. (2022). ChemicalBook.

- Mass Spectrometry - Fragmentation P

- Finar, I. L., & Hurlock, R. J. (1957). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society (Resumed), 3024-3029.

- da Silva, A. B., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 93-96.

- Pyrazole. Organic Chemistry, Pharmacy.

- Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.

- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry.

- Al-Tel, T. H. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

- Why does the electrophilic substitution of furan happen

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry.

- dealing with poor solubility of pyrazole derivatives during synthesis. (2025). Benchchem.

Sources

- 1. rroij.com [rroij.com]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. rkmmanr.org [rkmmanr.org]

- 6. orientjchem.org [orientjchem.org]

- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijraset.com [ijraset.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 19. quora.com [quora.com]

- 20. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 21. quod.lib.umich.edu [quod.lib.umich.edu]

- 22. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]

- 23. Furan nitration [quimicaorganica.org]

- 24. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 25. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. scite.ai [scite.ai]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Synthesis of N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) Amides

Abstract & Strategic Significance

The 1-phenyl-1H-pyrazol-5-yl amide scaffold represents a privileged structure in medicinal and agrochemical chemistry. Specifically, the introduction of a furan-2-yl moiety at the 3-position has yielded derivatives with potent biological profiles, ranging from herbicidal activity (inhibition of Digitaria sanguinalis) to antifungal properties and kinase inhibition (e.g., Aurora Kinase B targets).

This Application Note provides a rigorous, field-validated protocol for the synthesis of N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides. Unlike generic procedures, this guide addresses the common "purification bottleneck" associated with aminopyrazole functionalization. We introduce a biphasic acid-wash purification strategy that eliminates the need for tedious column chromatography in many cases, streamlining library generation for drug discovery campaigns.

Retrosynthetic Analysis & Mechanism

To ensure synthetic autonomy and scalability, we utilize a convergent approach. The target molecule is disconnected at the amide bond and the pyrazole core.

Mechanistic Pathway

-

Condensation: Phenylhydrazine attacks the ketone carbonyl of 3-oxo-3-(furan-2-yl)propanenitrile.

-

Cyclization: The resulting hydrazone intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon.

-

Tautomerization: The imine intermediate tautomerizes to form the stable 5-amino-pyrazole aromatic system.

-

Acylation: The exocyclic amine is acylated to generate the final amide.

Reaction Scheme Visualization

Figure 1: Convergent synthetic route for the target pyrazole amide scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 5-Amino-3-(furan-2-yl)-1-phenyl-1H-pyrazole

Scientific Rationale: While ethanol reflux is common, it often leads to incomplete conversion. This protocol utilizes a neat (solvent-free) thermal cyclization at 130°C. This drives the thermodynamics toward ring closure and minimizes solvent waste, aligning with Green Chemistry principles.

Materials:

-

3-Oxo-3-(furan-2-yl)propanenitrile (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, charge 3-oxo-3-(furan-2-yl)propanenitrile (e.g., 10 mmol).

-

Addition: Add phenylhydrazine (11 mmol) dropwise. Caution: Exothermic reaction.

-

Reaction: Heat the neat mixture to 130°C in an oil bath for 1 hour .

-

Checkpoint: Monitor by TLC (Ethyl Acetate:Petroleum Ether 1:2). The starting nitrile spot should disappear.

-

-

Workup: Cool the reaction mixture to room temperature. The oil will solidify upon cooling.

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Validation: Isolate the product as a white/pale yellow solid.

Protocol B: Library Generation (Amide Coupling)

Target: N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides

Scientific Rationale: The 5-amino group on the pyrazole ring is moderately nucleophilic but can be sterically hindered by the N1-phenyl group. Standard acylation often leaves 5-10% unreacted amine. Since the amine and amide often have similar Rf values, column chromatography is difficult. The Solution: We exploit the basicity of the unreacted amine. Washing the organic phase with dilute HCl protonates the amine, trapping it in the aqueous layer, while the neutral amide remains in the organic phase.

Materials:

-

Scaffold from Protocol A (1.0 equiv)

-

Acyl Chloride (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Solubilization: Dissolve the aminopyrazole (1.0 mmol) in anhydrous DCM (5 mL). Add TEA (1.2 mmol).

-

Acylation: Cool to 0°C. Add the appropriate acyl chloride (1.1 mmol) dropwise.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Critical Purification Step (The "Acid Wash"):

-

Isolation: Dry the organic layer over anhydrous Na

SO -

Result: High-purity amide (>95%) suitable for biological screening without further chromatography.

Process Visualization: The "Acid Wash" Logic

Figure 2: Self-validating purification workflow exploiting basicity differences.

Data Summary & Validation

The following data corresponds to the synthesis of N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) acetamide derivatives.

| Parameter | Core Scaffold Synthesis | Amide Coupling (Standard) | Amide Coupling (Optimized w/ HCl Wash) |

| Reaction Time | 1 Hour | 4 Hours | 4 Hours |

| Temperature | 130°C (Neat) | 25°C | 25°C |

| Crude Purity | ~92% | ~85% | >98% |

| Yield | 90-95% | 70-80% | 85-92% |

| Purification | Recrystallization (EtOH) | Column Chromatography | Extraction Only |

Key Characterization Signals (1H NMR, CDCl3):

-

Furan Protons: Doublets at

6.5 and 7.5 ppm. -

Pyrazole-H4: Singlet at

6.9–7.1 ppm. -

Amide NH: Broad singlet at

10.0–10.5 ppm (Downfield shift confirms acylation).

References

-

Huo, J.-Q., et al. (2016).[3] "Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives." Chinese Chemical Letters, 27(9), 1547-1550.[3]

-

El-Emary, T. I. (2007).[2] "Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole." Journal of the Chinese Chemical Society, 54(2), 507-518.

-

Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. 5-氨基-3-甲基-1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Technical Application Note: Regioselective Synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine

[1]

Executive Summary

The aminopyrazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. This application note details a robust, scalable protocol for the synthesis of 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-amine .

Unlike generic procedures, this protocol addresses the specific regiochemical challenges inherent in reacting

Retrosynthetic Analysis & Strategy

The synthesis relies on a classic cyclocondensation strategy .[1] The pyrazole ring is constructed by reacting a 1,3-dielectrophile (

Strategic Disconnection[1]

-

Bond Formation: C-N bond formation (imine) followed by intramolecular nucleophilic attack on the nitrile.[1]

-

Regioselectivity Control: The terminal amino group of phenylhydrazine (

) is the most nucleophilic site and attacks the most electrophilic carbon (the ketone carbonyl). This locks the regiochemistry early in the mechanism, ensuring the phenyl group ends up at position 1 and the amino group at position 5.

Reaction Scheme

Materials & Equipment

Reagents Table

| Reagent | CAS No.[1][2][3] | MW ( g/mol ) | Equiv.[1] | Role |

| 3-(Furan-2-yl)-3-oxopropanenitrile | 31909-58-7 | 135.12 | 1.0 | Limiting Reagent |

| Phenylhydrazine | 100-63-0 | 108.14 | 1.1 | Nucleophile |

| Glacial Acetic Acid | 64-19-7 | 60.05 | Cat.[1][4] (0.1) | Catalyst |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Reaction Medium |

Required Equipment

-

Reaction Vessel: 100 mL Round Bottom Flask (RBF) with 24/40 joint.

-

Temperature Control: Oil bath with magnetic stirrer and temperature probe.

-

Condenser: Reflux condenser (water-cooled).[1]

-

Filtration: Büchner funnel, filter paper, and vacuum flask.

-

Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: In a clean, dry 100 mL RBF, dissolve 3-(furan-2-yl)-3-oxopropanenitrile (1.35 g, 10.0 mmol) in absolute ethanol (20 mL). Ensure complete dissolution; the solution should be clear to slightly yellow.[1]

-

Addition: Add phenylhydrazine (1.08 mL, 1.19 g, 11.0 mmol) dropwise to the stirring solution. Caution: Phenylhydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood.

-

Catalysis: Add glacial acetic acid (5-10 drops, approx. 0.1-0.2 mL).[1]

-

Note: The acid catalyzes the initial formation of the hydrazone intermediate.[1]

-

Phase 2: Cyclocondensation[1]

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78-80 °C) with moderate stirring.

-

Monitoring: Maintain reflux for 3 to 5 hours . Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Target Spot: Lower R_f than the starting nitrile (amine formation increases polarity).

-

Visualization: The product is UV active and may stain yellow/orange with iodine or vanillin.[1]

-

Phase 3: Workup & Purification[1]

-

Precipitation: Remove the flask from heat and allow it to cool slowly to room temperature. Often, the product will begin to crystallize as the solution cools.

-

Induced Crystallization: If no solid forms, cool the flask in an ice-water bath (0-4 °C) for 30 minutes. If oiling occurs, scratch the glass side with a spatula to induce nucleation.

-

Filtration: Filter the precipitate under vacuum using a Büchner funnel.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine and colored impurities.[1]

-

Recrystallization (Self-Validation Step):

Mechanistic Pathway (Visualization)

The following diagram illustrates the electron flow and logical progression of the synthesis, confirming the regioselectivity.

Caption: Mechanistic pathway showing the regioselective attack of phenylhydrazine on the ketone moiety, followed by ring closure onto the nitrile.

Process Workflow

This flowchart outlines the operational steps for the laboratory execution.

Caption: Operational workflow for the synthesis and purification of the target aminopyrazole.

Characterization & Quality Control

To validate the synthesis, the isolated compound must meet the following criteria. This constitutes the "self-validating" aspect of the protocol.[1]

| Analysis | Expected Result | Interpretation |

| Physical State | Crystalline Solid | Typically cream or pale yellow needles.[1] |

| Melting Point | Determine experimentally | Compare with literature (Analogues typically 140-160 °C).[1] Sharp range (<2°C) indicates purity. |

| 1H NMR (DMSO-d6) | Exchangable | |

| 1H NMR (DMSO-d6) | Pyrazole C4-H. Confirming cyclization. | |

| 1H NMR (DMSO-d6) | Phenyl aromatic protons. | |

| 1H NMR (DMSO-d6) | Furan protons. Characteristic coupling pattern. | |

| Mass Spec (ESI+) | Confirming Molecular Formula |

Troubleshooting & Optimization

-

Issue: Oiling Out.

-

Cause: Impurities or cooling too rapidly.[1]

-

Solution: Reheat to dissolve, add a seed crystal, and cool very slowly. Alternatively, evaporate solvent and triturate with diethyl ether.

-

-

Issue: Low Yield.

-

Issue: Regioisomer Formation.

Safety & References

Safety Considerations

-

Phenylhydrazine: Highly toxic by inhalation, ingestion, and skin contact. Suspected carcinogen and skin sensitizer.[1] Must be handled with double gloves (nitrile) in a functioning fume hood.[1]

-

Furan Derivatives: Generally flammable and potentially hazardous.[1]

-

Waste Disposal: All hydrazine-containing waste must be segregated and treated as hazardous chemical waste.[1]

References

-

General Pyrazole Synthesis: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1-phenyl-3-substituted-pyrazole derivatives."[1] Acta Pharmaceutica, 2012.

-

Regioselectivity Mechanism: Fustero, S., et al. "Regioselective synthesis of 5-amino- and 5-hydroxypyrazoles." Journal of Organic Chemistry, 2008.

-

Precursor Preparation (Furoylacetonitrile): Ohta, H., et al. "Synthesis of 3-(2-furyl)-3-oxopropanenitrile." Chemical & Pharmaceutical Bulletin, 1978.

-

Analogous Protocols: "Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles." Organic Syntheses, Coll. Vol. 3, p. 708.

Applications of 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine in agriculture

Application Note: Strategic Utilization of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine in Agrochemical Discovery

Abstract

This guide details the technical application of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine (CAS: 58589-69-8) as a "privileged scaffold" in the development of next-generation fungicides and herbicides. Unlike generic reagents, this compound combines an electron-rich furan moiety with a pyrazole core, mimicking the pharmacophores of established Succinate Dehydrogenase Inhibitor (SDHI) fungicides and amide-based herbicides. This document provides validated protocols for synthesizing bioactive amide derivatives from this scaffold and evaluating their efficacy against high-impact agricultural pathogens like Sclerotinia sclerotiorum and weeds such as Digitaria sanguinalis.

Introduction: The Chemo-Structural Advantage

In modern agrochemistry, the 1-phenyl-1H-pyrazol-5-amine core is a critical building block. When substituted with a furan ring at the 3-position, the resulting molecule offers unique binding properties:

-

H-Bonding Potential: The furan oxygen and the exocyclic amine serve as hydrogen bond acceptors/donors, critical for docking into enzyme active sites (e.g., complex II in fungal respiration).

-

Lipophilicity Balance: The phenyl group provides the necessary hydrophobic bulk to penetrate waxy plant cuticles and fungal cell walls.

-

Metabolic Stability: The pyrazole ring resists rapid oxidative degradation, prolonging residual activity in the field.

Primary Applications:

-

Fungicide Precursor: Synthesis of pyrazole-carboxamides (SDHI analogs).

-

Herbicide Scaffold: Development of amide-based photosystem inhibitors.

-

Bactericide: Activity against phytopathogenic bacteria (e.g., Xanthomonas spp.).

Mechanism of Action (Derivatives)

The amine itself is rarely the end-product; it is the warhead carrier. By reacting the C5-amine with acid chlorides, researchers generate Pyrazole-Amides .

-

Fungicidal Mode (SDHI Mimicry): The amide derivative binds to the ubiquinone-binding site of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain. This blocks ATP production, causing fungal energy failure.

-

Herbicidal Mode: Certain amide derivatives interfere with photosynthesis (Photosystem II) or cell division, leading to chlorosis and necrosis in broadleaf and grassy weeds.

Figure 1: Transformation of the amine scaffold into bioactive agents targeting fungal respiration and weed photosynthesis.

Experimental Protocols

Protocol A: High-Yield Synthesis of the Scaffold

Context: Standard reflux methods often yield low results (<55%). This optimized "melt" method increases yield to >90%.[1]

Reagents:

Workflow:

-

Mixing: In a round-bottom flask, combine 2-Furoylacetonitrile and Phenylhydrazine without solvent.

-

Reaction: Heat the mixture to 130°C for 1 hour . The mixture will melt and react rapidly.

-

Cooling: Allow the melt to cool to room temperature; it will solidify.

-

Purification: Recrystallize the solid from hot ethanol.

-

Validation: Confirm structure via 1H NMR (Look for pyrazole proton singlet ~6.0 ppm).

Protocol B: Synthesis of Bioactive Amide Derivatives

Context: Converting the amine into a functional fungicide.

-

Dissolution: Dissolve 1.0 mmol of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine in 10 mL anhydrous dichloromethane (DCM).

-

Base Addition: Add 1.2 mmol Triethylamine (Et3N) as an acid scavenger.

-

Acylation: Dropwise add 1.1 mmol of the desired acid chloride (e.g., 2-chloronicotinyl chloride for broad-spectrum activity) at 0°C.

-

Reaction: Stir at room temperature for 4–6 hours (monitor via TLC).

-

Workup: Wash with water, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Biological Assay Protocols

Assay 1: Fungicidal Activity (Poisoned Food Technique)

Target:Sclerotinia sclerotiorum (White Mold)

Materials:

-

Potato Dextrose Agar (PDA)

-

Test compounds (dissolved in DMSO)

-

Fungal mycelial plugs (5 mm)

Step-by-Step:

-

Media Prep: Prepare PDA and autoclave. Cool to 50°C.

-

Dosing: Add the test compound to the molten agar to achieve final concentrations of 50 ppm and 100 ppm. (Control: DMSO only).

-

Plating: Pour into sterile petri dishes.

-

Inoculation: Place a 5 mm mycelial plug of S. sclerotiorum in the center of the plate.

-

Incubation: Incubate at 25°C for 72 hours.

-

Measurement: Measure colony diameter (mm) crosswise.

-

Calculation:

(Where C = Control diameter, T = Treated diameter)

Expected Results (Reference Data):

| Compound Variant | Concentration | Inhibition of S. sclerotiorum | Activity Level |

|---|---|---|---|

| Parent Amine | 50 mg/L | 15 - 30% | Low/Moderate |

| Furoyl-Amide Derivative | 50 mg/L | >90% | High |

| Benzoyl-Amide Derivative | 50 mg/L | 60 - 75% | Moderate |

Assay 2: Herbicidal Activity (Cup Assay)

Target:Digitaria sanguinalis (Crabgrass)

Step-by-Step:

-

Germination: Pre-germinate seeds until radicles appear.

-

Treatment: Place 10 seeds in a beaker containing 5 mL of test solution (1000 mg/L).

-

Incubation: Incubate at 25°C with a 12h light/dark cycle for 7 days.

-

Scoring: Weigh fresh weight of shoot/root and compare to water control.

Visualizing the Discovery Workflow

Figure 2: Operational workflow for utilizing the amine scaffold in agrochemical discovery.

Safety & Handling

-

Acute Toxicity: The parent amine is classified as Acute Tox. 4 (Oral) .[4] Handle with gloves and face mask.

-

Environmental: Pyrazoles can be persistent in water. All waste must be disposed of via high-temperature incineration.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group.

References

-

Huo, J., Ma, L., Zhang, Z., Fan, Z., Zhang, J., Beryozkina, T. V., & Bakulev, V. A. (2016).[1] Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives. Chinese Chemical Letters. Link

-

Tang, R., et al. (2019).[5] Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry. Link[5]

-

Sigma-Aldrich. (n.d.). 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine Safety Data Sheet. Link

-

Helmy, et al. (2021).[6] Anticancer and biological activity of novel 3‐(furan‐2‐yl)pyrazolyl hybrid chalcones.[6][7] Journal of Heterocyclic Chemistry. Link

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. jocpr.com [jocpr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine in Modern Drug Discovery

The Strategic Value of the Pyrazole Scaffold

The Pyrazole Core: A Privileged Heterocycle in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, often with high affinity. The success of pyrazole-containing drugs, such as the blockbuster anti-inflammatory agent Celecoxib (a COX-2 inhibitor), underscores the scaffold's therapeutic potential. Its unique arrangement of nitrogen atoms allows for a rich array of hydrogen bonding interactions (both as donors and acceptors), while the aromatic nature of the ring provides a rigid, planar structure ideal for fitting into enzyme active sites.

Introducing 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine

The specific compound, 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine, combines several advantageous features. The furan ring can engage in hydrogen bonding and π-stacking interactions, the phenyl group provides a large hydrophobic surface for binding, and the crucial 5-amino group serves as a key hydrogen bond donor and a versatile synthetic handle for further chemical modification. This strategic combination of functionalities has made it a focal point in the search for novel inhibitors of key cellular signaling pathways, particularly those driven by protein kinases.

Synthesis and Spectroscopic Characterization

Principle of Synthesis: The Knorr Condensation Pathway

The most common and efficient route to synthesize this pyrazole derivative is through a Knorr-type condensation reaction. This involves the reaction of a β-keto nitrile with a hydrazine derivative. In our case, 3-(furan-2-yl)-3-oxopropanenitrile reacts with phenylhydrazine. The reaction proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the final 5-aminopyrazole product.

Detailed Laboratory Protocol for Synthesis

Objective: To synthesize 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine.

Materials:

-

3-(Furan-2-yl)-3-oxopropanenitrile

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol (Absolute)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(furan-2-yl)-3-oxopropanenitrile (1.0 eq).

-

Solvent & Reagent Addition: Add absolute ethanol (10 mL per gram of starting material) to dissolve the nitrile. To this solution, add phenylhydrazine (1.1 eq) dropwise, followed by glacial acetic acid (2-3 drops) to catalyze the reaction.

-

Expert Insight: The addition of a catalytic amount of acid is crucial for protonating the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation with phenylhydrazine. Using a full equivalent of strong acid can lead to unwanted side reactions.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.

-

Work-up & Isolation:

-

Allow the mixture to cool to room temperature. A precipitate should form.

-

Pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL).

-

Stir for 15 minutes to ensure complete precipitation.

-

Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Isolate the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Spectroscopic Characterization (Expected Data)

To confirm the identity and purity of the synthesized compound, the following characterization is essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the furan protons, phenyl protons, a singlet for the pyrazole C4-H, and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Resonances for the distinct carbon atoms of the furan, phenyl, and pyrazole rings. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₃H₁₁N₃O. |

| FT-IR | Characteristic N-H stretching bands for the amine group (~3300-3500 cm⁻¹), C=N, and C=C stretching bands. |

Synthesis & Purification Workflow

Caption: Workflow for the synthesis and purification of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine.

Core Experimental Protocols for Lead Validation

Once synthesized and purified, the compound must be evaluated for biological activity. Below are two fundamental protocols for assessing its potential as a kinase inhibitor, a common application for this scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase.

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a kinase. The readout is often luminescence-based, where the amount of ATP remaining after the reaction is quantified. Less ATP means higher kinase activity.

Materials:

-

Purified recombinant kinase (e.g., VEGFR2, EGFR)

-

Kinase-specific substrate (peptide)

-

ATP (at Km concentration for the specific kinase)

-

Kinase assay buffer (e.g., Kinase-Glo®, Promega)

-

3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine (test compound) dissolved in 100% DMSO to make a 10 mM stock.

-

Staurosporine (positive control inhibitor)

-

100% DMSO (vehicle control)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Create a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM.

-

Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions, positive control, and DMSO vehicle control into the 384-well plate using an acoustic dispenser or Echo®.

-

Trustworthiness Pillar: Including a known potent inhibitor like Staurosporine (positive control) and a DMSO-only well (vehicle/negative control) is non-negotiable. The positive control validates that the assay can detect inhibition, while the vehicle control defines the 0% inhibition baseline.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in the kinase assay buffer.

-

Add the kinase/substrate mix to the wells containing the compounds.

-

Prepare an ATP master mix.

-

Initiate the reaction by adding the ATP mix to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1 hour. The exact time depends on the kinase's turnover rate.

-

Detection: Add the Kinase-Glo® reagent to all wells. This reagent lyses the reaction components and contains luciferase/luciferin to detect the remaining ATP.

-

Readout: Incubate for 10 minutes in the dark, then read the luminescence signal on a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compound on a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., A549, HUVEC)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-